molecular formula C19H22N2O4 B14731954 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate CAS No. 6629-67-0

2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate

Cat. No.: B14731954
CAS No.: 6629-67-0
M. Wt: 342.4 g/mol
InChI Key: UENIKQOBLVPUPA-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a diethylamino group, a methyl group, and a nitrobenzoate ester. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 4-nitrobenzoate. This intermediate is then reacted with 2-[(Diethylamino)methyl]-3-methylphenol under specific conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6629-67-0

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

[2-(diethylaminomethyl)-3-methylphenyl] 4-nitrobenzoate

InChI

InChI=1S/C19H22N2O4/c1-4-20(5-2)13-17-14(3)7-6-8-18(17)25-19(22)15-9-11-16(12-10-15)21(23)24/h6-12H,4-5,13H2,1-3H3

InChI Key

UENIKQOBLVPUPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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